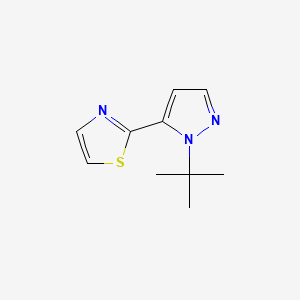

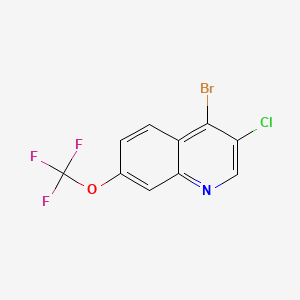

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

カタログ番号 B594978

CAS番号:

1261949-48-7

分子量: 248.229

InChIキー: GTBMSYYTCWCQDO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

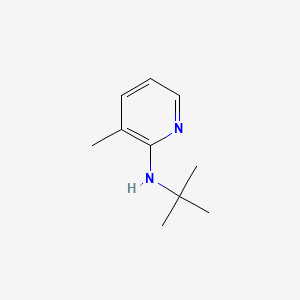

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261949-48-7 . It has a linear formula of C14H10F2O2 . The compound has a molecular weight of 248.23 . It is a product of Combi-Blocks, Inc .

Molecular Structure Analysis

The IUPAC name for this compound is 4’,6-difluoro-3’-methyl[1,1’-biphenyl]-3-carboxylic acid . The InChI Code is 1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) .科学的研究の応用

1. Biomolecule Immobilization and Bioconjugation

- Application Summary : 4-fluoro-3-nitrophenyl azide (FNAB), a compound similar to the one you mentioned, is used for biomolecule immobilization and bioconjugation . This process involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .

- Methods of Application : The FNAB-activated surface can conjugate a biomolecule without any catalyst, reagent, or modification . The process involves photochemical activation of an inert surface by FNAB through nitrene insertion reaction .

- Results or Outcomes : This method has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

2. Synthesis of Novel Synthetic Stimulants

- Application Summary : 4-Fluoro-3-methyl-alpha-PVP, a compound structurally similar to the one you mentioned, is classified as a novel synthetic stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of cathinone .

- Results or Outcomes : Novel stimulants have been reported to cause stimulant-like effects, similar to amphetamines . They have also caused adverse events, including deaths .

3. Glucose Sensing

- Application Summary : A new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), is synthesized for enzyme-free glucose sensing at physiological conditions .

- Methods of Application : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization is optimized to obtain a low impedance film interface .

- Results or Outcomes : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .

4. Preparation of Novel Synthetic Stimulants

- Application Summary : 4-Fluoro-3-methylphenylboronic acid is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It’s also used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .

- Results or Outcomes : The outcomes of these reactions are novel synthetic stimulants that have potential applications in pharmacology .

5. Solvent-Free Catalytic C-H Functionalization

- Application Summary : 4-Fluoro-3-methylphenylboronic acid is used as a reactant for solvent-free catalytic C-H functionalization .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .

- Results or Outcomes : The outcomes of these reactions are novel compounds that have potential applications in organic chemistry .

6. Preparation of 8-Fluoronaphthoquinone

- Application Summary : 4-Fluoro-3-methylphenol, a compound structurally similar to the one you mentioned, is used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .

- Results or Outcomes : The outcomes of these reactions are novel compounds that have potential applications in organic chemistry .

Safety And Hazards

特性

IUPAC Name |

4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMSYYTCWCQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689310 |

Source

|

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | |

CAS RN |

1261949-48-7 |

Source

|

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

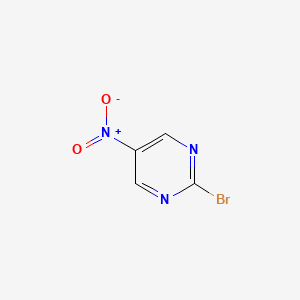

2-Bromo-5-nitropyrimidine

1210824-80-8

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)

![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)